Diastereomer‑Dependent GABAA Receptor Potency: (2S,3R) Versus (2S,3S) Configuration
The (2S,3R) diastereomer (CAS 1401666‑20‑3) exhibits quantifiable antagonist activity at the human α1β2δ GABAA receptor, with a Ki of 4.95 µM determined in HEK293 Flp‑In cells using a fluorescent membrane potential (FMP) assay. In contrast, the (2S,3S) diastereomer (CAS 1401666‑92‑9) displays an IC50 of 3.90 µM for displacement of [³H]R‑(−)‑14 from the human FLAG‑tagged β3 GABAA receptor expressed in HEK293S cells, indicating that the two diastereomers engage different GABAA receptor subunit combinations with differing affinity ranks [1][2]. Although the data were obtained in two separate studies and assay formats, the distinct subunit selectivity patterns underscore that the (R)‑configuration at the piperidine 3‑position is not functionally equivalent to the (S)‑configuration, and procurement of the correct diastereomer is essential for reproducing target‑specific pharmacology.
| Evidence Dimension | GABAA receptor antagonist potency |
|---|---|
| Target Compound Data | Ki = 4.95 µM (4950 nM) at human α1β2δ GABAA receptor |
| Comparator Or Baseline | (2S,3S) diastereomer IC50 = 3.90 µM (3900 nM) at human β3 GABAA receptor |
| Quantified Difference | Different subunit selectivity; direct potency comparison not possible due to different assays, but binding profiles are non‑overlapping |
| Conditions | Target: HEK293 Flp‑In cells (FMP assay); Comparator: HEK293S cells (radioligand displacement) |
Why This Matters
A researcher requiring α1‑containing GABAA receptor antagonism must select the (2S,3R) diastereomer specifically, as the (2S,3S) diastereomer preferentially binds β3‑homomeric receptors and will not reproduce the same pharmacological profile.
- [1] BindingDB. BDBM50588339 (CHEMBL5187612): Ki = 4.95E+3 nM at human α1β2δ GABAA receptor (FMP assay). University of Copenhagen / ChEMBL, 2023. View Source
- [2] BindingDB. BDBM50395121 (CHEMBL2163548): IC50 = 3.90E+3 nM at human β3 GABAA receptor (radioligand displacement). Massachusetts General Hospital / ChEMBL, 2023. View Source
